Product packaging for Dibenzo[b,j]fluoranthene-d14(Cat. No.:)

Dibenzo[b,j]fluoranthene-d14

Cat. No.: B1155449
M. Wt: 316.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibenzo[b,j]fluoranthene-d14 is a deuterated polycyclic aromatic hydrocarbon (PAH) supplied as a high-purity analytical standard. This compound is essential for advanced research and development, particularly in the field of environmental analytics and toxicology. Its primary application is as an internal standard in High-Performance Liquid Chromatography (HPLC) for the precise quantification of PAHs in complex matrices . The deuterated structure allows for reliable tracking and measurement of non-labeled PAH counterparts, such as Benzo[j]fluoranthene and Benzo[b]fluoranthene, in environmental samples like airborne particulate matter (PM2.5) . The use of stable isotope-labeled standards like this compound is critical in high-precision methods, including GC-Orbitrap-MS, enabling scientists to achieve accurate results even at sub-picogram levels . From a research perspective, studies on structurally related PAHs show they can form DNA adducts, leading to strand breaks and genetic damage that may initiate mutations . Related isomers are known to induce oxidative stress, disrupt mitochondrial membrane potential, and trigger apoptosis in various cell models, including microvascular endothelial and airway epithelial cells . This makes such compounds valuable in mechanistic studies for understanding carcinogenicity and cellular toxicity. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory analysis. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C₂₄D₁₄

Molecular Weight

316.45

Synonyms

Naphth[1,2-e]acephenanthrylene-d14

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Dibenzo B,j Fluoranthene D14

General Synthetic Strategies for Deuterated Polycyclic Aromatic Hydrocarbons (d-PAHs)

The synthesis of deuterated polycyclic aromatic hydrocarbons (d-PAHs) is a specialized field of organic chemistry that provides essential tools for analytical and environmental sciences. Several general strategies have been developed for the incorporation of deuterium (B1214612) into the aromatic framework of PAHs.

One of the most common and cost-effective methods is acid-catalyzed hydrogen-deuterium (H/D) exchange . researchgate.netiaea.org This approach typically involves heating the parent PAH in the presence of a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O). researchgate.net The strong acidic conditions facilitate the electrophilic substitution of hydrogen atoms on the aromatic rings with deuterium atoms from the solvent. The high temperature-dilute acid (HTDA) method, which utilizes dilute DCl in D₂O at elevated temperatures (240–280 °C), has been successfully applied to perdeuterate a variety of PAHs, including naphthalene, anthracene, and benzo[a]pyrene, achieving high yields and levels of deuterium incorporation. researchgate.netiaea.org Another variation of acid catalysis involves the use of arenium acids, such as [mesitylene–H]⁺, which can act as highly active H/D exchange catalysts under ambient conditions using a deuterated solvent like benzene-d₆ as the deuterium source.

Transition-metal-catalyzed H/D exchange offers an alternative and often more selective route to deuterated PAHs. researchgate.net Catalysts based on metals like palladium, ruthenium, iridium, and iron can facilitate the activation of C-H bonds, allowing for the exchange with deuterium from sources such as D₂O or deuterium gas. researchgate.net For instance, palladium-catalyzed protocols have been developed for the ortho-selective deuteration of aromatic compounds. researchgate.net These methods can sometimes offer milder reaction conditions and greater functional group tolerance compared to strong acid-catalyzed reactions.

More recently, microwave-assisted deuteration has emerged as a rapid and efficient technique. researchgate.net This method involves the microwave irradiation of a PAH in a solution containing a deuterium source and a suitable catalyst or base. For example, the perdeuteration of PAHs has been achieved with high efficiency by microwave irradiation in a solution of dimethylformamide-d₇ (DMF-d₇) containing potassium tert-butoxide. researchgate.net This technique can significantly reduce reaction times compared to traditional heating methods.

Finally, photochemically induced exchange represents another strategy. For instance, the PAH coronene (B32277) frozen in D₂O ice can undergo rapid H/D exchange when exposed to ultraviolet radiation at interstellar temperatures and pressures. nasa.gov While this method is particularly relevant to astrophysical studies, it demonstrates the potential for light-induced deuteration.

Specific Considerations in the Production of Dibenzo[b,j]fluoranthene-d14

While general methods for PAH deuteration are well-established, the specific production of this compound requires careful consideration of the parent molecule's reactivity and the desired level of isotopic enrichment. The synthesis of the unlabeled Dibenzo[b,j]fluoranthene (B48543) itself is a prerequisite, which can be achieved through various organic synthesis routes, including palladium-catalyzed cross-coupling reactions or photocyclization methods. nih.govrsc.org

Deuteration Techniques and Isotopic Incorporation Efficiency

For the exhaustive deuteration of Dibenzo[b,j]fluoranthene to yield the d14 isotopologue, an acid-catalyzed H/D exchange is a plausible and robust method. Given the stability of the polycyclic aromatic system, forcing conditions such as high temperatures and strong deuterated acids would likely be necessary to achieve complete exchange of all fourteen hydrogen atoms. The efficiency of isotopic incorporation would be highly dependent on the reaction conditions, including the concentration of the deuterated acid, the reaction temperature, and the duration of the reaction.

To achieve high isotopic incorporation, a significant excess of the deuterium source (e.g., D₂SO₄/D₂O) is crucial to drive the equilibrium towards the fully deuterated product. The reaction would likely be monitored over time by mass spectrometry to determine the point at which maximum deuterium incorporation is achieved.

Transition metal-catalyzed methods could also be explored. A palladium-based catalyst, for example, could potentially be used to facilitate the H/D exchange. However, achieving complete perdeuteration might be challenging and could require careful selection of the catalyst, ligands, and reaction conditions to ensure that all fourteen C-H bonds are accessible and reactive.

The isotopic incorporation efficiency is a critical parameter and is defined as the percentage of the desired deuterated isotopologue (in this case, d14) in the final product. High efficiency is desirable to maximize the utility of the labeled standard and to minimize potential interference from partially deuterated species in analytical applications.

Assessment of Radiochemical and Isotopic Purity for Research Applications

For this compound to be a reliable internal standard, its radiochemical and isotopic purity must be rigorously assessed. Since deuterium is a stable isotope, the term "radiochemical purity" is not applicable; instead, the focus is on chemical and isotopic purity.

Isotopic purity refers to the proportion of the total amount of the compound that is in the desired isotopically labeled form (d14). It is typically determined using high-resolution mass spectrometry (HRMS). nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net By analyzing the mass spectrum, the relative abundances of the molecular ions corresponding to the unlabeled compound (d0), partially deuterated species (d1 to d13), and the fully deuterated target (d14) can be measured. The isotopic purity is then calculated based on the relative intensity of the d14 peak compared to the sum of all isotopologue peaks.

Chemical purity refers to the absence of other chemical compounds in the sample. This is typically assessed using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS). shimadzu.com The chromatogram should ideally show a single peak corresponding to this compound, indicating the absence of any impurities.

For research applications, particularly in quantitative analysis using isotope dilution mass spectrometry, high isotopic and chemical purity are essential. The presence of significant amounts of the unlabeled analyte or partially deuterated species in the internal standard can lead to inaccurate quantification.

Purity TypeAssessment MethodKey Metrics
Isotopic Purity High-Resolution Mass Spectrometry (HRMS)Percentage of the d14 isotopologue relative to all other isotopologues (d0-d13).
Chemical Purity Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Percentage of the target compound relative to any other chemical impurities.

Analytical Characterization of Synthesized this compound for Structural Confirmation

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS) is a primary tool for confirming the molecular weight and the degree of deuteration. The electron ionization mass spectrum of the unlabeled Dibenzo[b,j]fluoranthene shows a molecular ion (M⁺) peak at m/z 252. nist.gov For the fully deuterated this compound, the molecular ion peak would be expected at m/z 266, a shift of 14 mass units corresponding to the replacement of 14 hydrogen atoms with 14 deuterium atoms. High-resolution mass spectrometry can provide the exact mass of the molecular ion, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of unlabeled Dibenzo[b,j]fluoranthene would show a complex pattern of signals in the aromatic region. In a successfully synthesized and highly pure sample of this compound, the ¹H NMR spectrum should show a significant reduction or complete absence of signals in the aromatic region, confirming the replacement of protons with deuterium atoms. Any residual proton signals would indicate incomplete deuteration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of Dibenzo[b,j]fluoranthene would exhibit a specific number of signals corresponding to the different carbon environments in the molecule. While the chemical shifts of the carbon atoms are not significantly affected by deuteration, the coupling between carbon and deuterium (C-D coupling) can lead to splitting of the carbon signals into multiplets, which can be observed in a proton-decoupled ¹³C NMR spectrum. This C-D coupling provides further evidence of successful deuteration.

²H NMR (Deuterium NMR) Spectroscopy: This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the different deuterium environments in the molecule, providing direct proof of isotopic labeling.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its structure, and assessing its isotopic and chemical purity, thereby ensuring its suitability as an internal standard for quantitative analysis.

Analytical TechniqueInformation ObtainedExpected Result for this compound
Mass Spectrometry (MS) Molecular weight and degree of deuteration.Molecular ion peak at m/z 266.
¹H NMR Spectroscopy Presence and environment of protons.Absence or significant reduction of aromatic proton signals.
¹³C NMR Spectroscopy Carbon skeleton and C-D coupling.Characteristic carbon signals, potentially showing C-D coupling.
²H NMR Spectroscopy Presence and environment of deuterium.Signals corresponding to the deuterium nuclei in the molecule.

Advanced Analytical Methodologies Employing Dibenzo B,j Fluoranthene D14

Sample Preparation and Extraction Techniques for Diverse Research Matrices

The use of Dibenzo[b,j]fluoranthene-d14 is integral to robust sample preparation workflows. It is added to the sample matrix prior to any extraction or clean-up steps. This early introduction is crucial as it ensures that the internal standard experiences the same potential for loss as the target analytes throughout the entire analytical procedure, from initial extraction to final measurement.

The extraction of PAHs, and the concurrent recovery of this compound, requires methods tailored to the specific complexities of each sample matrix.

Atmospheric Particulate Matter: Samples are typically collected on glass or quartz fiber filters. This compound is spiked directly onto the filter before extraction. nih.govaaqr.org Common extraction techniques include microwave-assisted extraction with a solvent mixture of n-hexane, acetone (B3395972), and dichloromethane (B109758), or ultrasonic extraction with dichloromethane. aaqr.orgresearchgate.net These methods are designed to efficiently desorb the particle-bound PAHs into the solvent.

Soil and Sediment: For solid matrices like soil and sediment, this compound is added to the dried and homogenized sample. genecraftlabs.comnih.gov Accelerated solvent extraction (ASE) and ultrasonic extraction are frequently employed. genecraftlabs.comresearchgate.net A common solvent system for ultrasonic extraction is a 1:1 mixture of hexane (B92381) and acetone. researchgate.net

Water: Due to the low solubility of PAHs in water, large sample volumes are often required. This compound is added to the water sample, which is then typically passed through a solid-phase extraction (SPE) cartridge to concentrate the analytes. unitedchem.comobrnutafaza.hr Alternatively, liquid-liquid extraction (LLE) using a solvent like dichloromethane may be performed. nih.gov

Plant Tissues and Food: The analysis of PAHs in food items such as smoked meats, fish, oils, and plant-based supplements presents challenges due to high lipid content. nih.govfishersci.comdtu.dk Sample preparation often involves freeze-drying and grinding the tissue. fishersci.com For fatty matrices, a saponification step may be required to break down lipids, followed by solvent extraction. This compound is added prior to these steps to account for recovery.

Consumer Products: PAHs can be found in consumer products containing plastic or rubber components. bund.dediva-portal.org Analysis of these materials involves extraction with appropriate solvents, such as toluene (B28343) or dichloromethane, often using Soxhlet or ultrasonic techniques. researchgate.net The addition of this compound allows for accurate quantification in these complex polymer matrices. researchgate.net

Table 1: Overview of Matrix-Specific Extraction Techniques for PAH Analysis
MatrixCommon Extraction Technique(s)Typical SolventsReference
Atmospheric Particulate MatterMicrowave-Assisted Extraction, Ultrasonic Extractionn-Hexane, Acetone, Dichloromethane aaqr.orgresearchgate.net
Soil & SedimentAccelerated Solvent Extraction (ASE), Ultrasonic ExtractionDichloromethane, Hexane/Acetone genecraftlabs.comresearchgate.net
WaterSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Dichloromethane obrnutafaza.hrnih.gov
Food & Plant TissuesSolvent Extraction (often with saponification)Ethyl Acetate, Cyclohexane dtu.dk
Consumer ProductsSoxhlet Extraction, Solvent ExtractionDichloromethane, Hexane, Toluene researchgate.net

Solid-phase extraction is a widely used technique for isolating and concentrating PAHs from liquid samples and for cleaning up complex sample extracts before instrumental analysis. mdpi.comacademicjournals.org The process involves passing the liquid sample, containing both the native PAHs and the spiked this compound, through a cartridge packed with a solid adsorbent material.

A typical SPE protocol includes the following steps:

Conditioning: The SPE cartridge, commonly packed with C18 (octadecylsilane) sorbent, is first conditioned with a solvent like dichloromethane, followed by methanol (B129727) and then reagent water. unitedchem.comobrnutafaza.hr This wets the sorbent and ensures proper interaction with the analytes.

Sample Loading: The water sample, often with methanol added, is loaded onto the cartridge. unitedchem.comobrnutafaza.hr The hydrophobic PAHs, including this compound, are retained on the C18 sorbent while the bulk of the water matrix passes through.

Washing: The cartridge is washed with a weak solvent mixture (e.g., deionized water) to remove polar interferences that may have been retained. mdpi.com

Elution: The retained PAHs and the internal standard are eluted from the cartridge using a small volume of a strong organic solvent, such as acetone and/or dichloromethane. unitedchem.comobrnutafaza.hr This step results in a cleaner, more concentrated sample extract ready for analysis.

The co-eluted this compound is measured along with the target analytes, and its recovery provides a direct measure of the efficiency of the entire SPE process.

For solid and semi-solid samples, accelerated solvent extraction (ASE) and ultrasonic extraction are efficient alternatives to traditional methods like Soxhlet extraction. analiticaweb.com.brthermofisher.com

Accelerated Solvent Extraction (ASE): This technique uses conventional solvents at elevated temperatures and pressures to increase the speed and efficiency of the extraction process. genecraftlabs.comanaliticaweb.com.br A sample mixed with a dispersant is placed in an extraction cell, which is then automatically filled with solvent and heated. The high pressure keeps the solvent in a liquid state above its boiling point, enhancing its extraction capabilities. The entire automated process can extract a sample in approximately 12-20 minutes using significantly less solvent (e.g., 15-40 mL) than traditional methods. analiticaweb.com.brthermofisher.com this compound is added to the sample before being placed in the cell to correct for extraction efficiency.

Ultrasonic Extraction: This method, also known as sonication, uses high-frequency sound waves to agitate a sample in a solvent. nih.govresearchgate.net The cavitation created by the sound waves disrupts the sample matrix, facilitating the transfer of PAHs into the solvent. The process is typically performed at room temperature, which reduces the risk of thermal degradation of analytes. researchgate.net Extraction times are often in the range of 30 to 60 minutes. researchgate.net

Table 2: Comparison of Modern Extraction Techniques for Solid Samples
ParameterAccelerated Solvent Extraction (ASE)Ultrasonic Extraction
PrincipleElevated temperature and pressureHigh-frequency sound waves (cavitation)
Typical Extraction Time12-20 minutes30-60 minutes
Solvent ConsumptionLow (~15-40 mL per sample)Moderate
AutomationFully automatedManual or semi-automated
Key AdvantageFast, efficient, low solvent useLow cost, operates at room temperature

A primary challenge in the trace analysis of PAHs is the "matrix effect," where co-extracted compounds from the sample interfere with the instrumental analysis, leading to either an enhancement or suppression of the analyte signal. nih.govresearchgate.net The most effective strategy to counteract this is the use of an isotopically labeled internal standard like this compound.

Because this compound is chemically identical to its native analog, it behaves identically during both the chromatographic separation and the ionization process in the mass spectrometer. Therefore, it is subject to the same degree of signal suppression or enhancement as the target analyte. By calculating the ratio of the native analyte's response to the known concentration of the labeled internal standard, the matrix effect is effectively normalized, allowing for accurate quantification. nih.gov

Additional clean-up steps are often employed after extraction to remove the bulk of interfering compounds. This commonly involves adsorption chromatography using materials like silica (B1680970) gel or alumina. nih.gov The extract is passed through a column of the adsorbent, which retains polar interferences while allowing the nonpolar PAHs to be eluted with a nonpolar solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Based Analysis

GC-MS is the benchmark technique for the analysis of PAHs due to its high separation efficiency and selective detection capabilities. shimadzu.comuctm.edu this compound plays a pivotal role in the quantification step of this analysis.

A significant analytical challenge in PAH analysis is the separation of isomers, particularly the benzofluoranthene group, which includes Benzo[b]fluoranthene (B1141397), Benzo[k]fluoranthene (B33198), and Benzo[j]fluoranthene. These compounds are isobaric, meaning they have the same nominal molecular weight (252 amu) and can be difficult to distinguish by mass spectrometry alone, necessitating effective chromatographic separation. fishersci.comgcms.cz

While standard 5% phenyl-type GC columns can separate many PAHs, resolving the three benzofluoranthene isomers often requires a column with different selectivity. fishersci.com Columns with a higher phenyl content, such as a 50% phenyl methylpolysiloxane stationary phase, have demonstrated unique selectivity that can achieve baseline resolution of Benzo[j]fluoranthene from the Benzo[b]- and Benzo[k]- isomers. fishersci.com

In the GC-MS analysis, this compound is separated from its native counterpart and other isomers. In the mass spectrometer, it is unambiguously identified and quantified by its unique mass-to-charge ratio (m/z) of 266, which is distinct from the m/z 252 of the non-deuterated benzofluoranthenes. shimadzu.com This allows for its use as a reliable internal standard for the quantification of Dibenzo[b,j]fluoranthene (B48543) and other closely eluting PAHs.

Table 3: Monitored Ions for Benzofluoranthene Isomers in GC-MS (SIM Mode)
CompoundMolecular Weight (amu)Typical Quantitation Ion (m/z)Typical Confirmation Ion(s) (m/z)
Benzo[b]fluoranthene252252253, 126
Benzo[k]fluoranthene252252253, 126
Benzo[j]fluoranthene252252253, 126
This compound (Internal Standard)266266-

Mass Spectrometric Detection Techniques

Mass spectrometry (MS) is the preferred detection method for PAH analysis due to its high sensitivity and selectivity. This compound is an ideal internal standard for MS-based methods because its mass is significantly different from its native counterpart, preventing signal overlap while maintaining similar chemical behavior.

Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique for GC-MS analysis of PAHs. nih.govresearchgate.net PAHs are stable aromatic systems that, under EI conditions, typically produce an abundant molecular ion (M+) with limited fragmentation. This strong molecular ion is advantageous for quantification. However, a key consideration when using deuterated standards like this compound is the potential for in-source fragmentation involving the loss of deuterium (B1214612) atoms. researchgate.netrsc.org This fragmentation can create ions that may interfere with the signals of other labeled standards (e.g., 13C-labeled compounds) if the mass spectrometer has insufficient resolution. researchgate.netrsc.org Therefore, understanding the fragmentation pattern is essential for developing robust analytical methods and avoiding quantification errors.

To achieve the low detection limits required for environmental monitoring, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. easlab.comsdiarticle3.com Instead of scanning a full mass spectrum, SIM mode instructs the mass spectrometer to monitor only a few specific mass-to-charge ratio (m/z) ions corresponding to the target analytes and internal standards. wikipedia.org This dramatically increases the instrument's dwell time on the ions of interest, significantly improving the signal-to-noise ratio and lowering limits of detection. easlab.comgcms.cz For the analysis of Dibenzo[b,j]fluoranthene, the MS would monitor the molecular ion of the native compound (m/z 302) and the molecular ion of the deuterated standard, this compound (m/z 316).

For analyzing PAHs in highly complex matrices, tandem mass spectrometry (GC-MS/MS) offers superior specificity and sensitivity compared to SIM. nih.govsci-hub.seuctm.edu In this technique, a specific precursor ion (e.g., the molecular ion of the analyte) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. uctm.edu This process, known as Multiple Reaction Monitoring (MRM), acts as a highly specific mass filter, effectively eliminating chemical noise from co-eluting matrix components. shimadzu.com The result is improved accuracy and lower detection limits. shimadzu.comnih.gov

While stable PAHs undergo limited fragmentation, characteristic MRM transitions can still be established. For deuterated standards, a common transition involves the loss of deuterium atoms. For example, a potential transition for this compound (precursor m/z 316) would be to a product ion at m/z 312 or 314, corresponding to the loss of D4 or D2.

Table 3: Example MRM Transitions for Deuterated PAHs
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
D12-Benzo[b]fluoranthene264.20260.20 shimadzu.com
D14-Dibenzo[a,h]anthracene292.20288.20 shimadzu.com
D14-Dibenzo[a,i]pyrene316.20312.20 shimadzu.com

Gas chromatography coupled with high-resolution accurate mass spectrometry (GC-HRMS), such as Orbitrap technology, provides the highest level of confidence in compound identification and quantification. nih.gov HRMS instruments can measure mass with very high precision (typically to four or five decimal places), which allows for the determination of an ion's elemental formula. nih.govnih.gov This capability is invaluable for distinguishing target analytes from isobaric interferences that have the same nominal mass but a different exact mass. researchgate.net

In the context of using this compound, GC-HRMS can resolve potential interferences caused by the in-source loss of deuterium from the standard that might overlap with the signals of other compounds at low mass resolution. researchgate.netrsc.org By using a narrow mass extraction window based on the calculated exact mass, interferences are eliminated, leading to highly accurate and reliable quantification, even at trace levels. nih.govnih.gov

Quantitative Methodologies Utilizing this compound

This compound serves as a critical internal standard in the precise quantification of its native counterpart and other polycyclic aromatic hydrocarbons (PAHs). Its use is central to robust analytical methods designed to detect trace levels of these compounds in complex matrices.

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique in mass spectrometry, renowned for its high accuracy and precision. The core principle of SIDA involves the use of a stable, isotopically labeled version of the analyte as an internal standard. sigmaaldrich.comchromatographytoday.com In this context, this compound, in which 14 hydrogen atoms are replaced by deuterium atoms, serves as the ideal internal standard for the analysis of Dibenzo[b,j]fluoranthene.

The implementation of SIDA begins with the addition of a known quantity of the isotopically labeled standard (e.g., this compound) to the sample at the very first stage of the sample preparation process. sigmaaldrich.com Because the labeled standard is chemically identical to the native analyte, it experiences the same chemical and physical behavior throughout the entire analytical procedure, including extraction, cleanup, and derivatization steps. Consequently, any loss of the native analyte during sample workup is mirrored by a proportional loss of the internal standard. sigmaaldrich.com

During analysis by mass spectrometry (MS), the native analyte and the labeled internal standard are easily distinguished by their mass-to-charge ratio (m/z) difference. Quantification is then based on the measured ratio of the signal from the native analyte to that of the isotopically labeled standard. sigmaaldrich.com This ratio is what allows for the accurate determination of the analyte's concentration, as it inherently corrects for both analyte losses during sample processing and any variations in instrument response (matrix effects). sigmaaldrich.com The use of deuterated standards like this compound is a well-established practice in environmental analysis for PAHs. restek.com

To establish the relationship between the measured signal ratio and the analyte concentration, a calibration curve is developed. This is achieved by analyzing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying, known concentrations of the native analyte. The calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.

The quality of the calibration curve is assessed by its linearity, typically evaluated by the coefficient of determination (r²). In PAH analysis methods, a high degree of linearity is consistently achieved, with r² values greater than 0.995 being a common acceptance criterion. sigmaaldrich.comavantorsciences.com This indicates a strong and predictable proportional relationship between the response ratio and the concentration across a specified range.

The dynamic range, or linear range, is the concentration span over which the method remains linear and quantitative. For PAH analysis, this range is method-dependent but often covers several orders of magnitude, from low µg/kg levels to higher concentrations, accommodating various contamination scenarios.

Table 1: Representative Calibration Data for High Molecular Weight PAHs This table presents typical performance characteristics for calibration curves in PAH analysis, illustrating the high linearity expected for methods utilizing standards like this compound.

AnalyteTypical Linear Range (ng/mL)Correlation Coefficient (r²)
Benzo[b]fluoranthene0.5 - 20> 0.996
Benzo[k]fluoranthene0.5 - 10> 0.996
Benzo[j]fluoranthene0.5 - 10> 0.996
Benzo[a]pyrene0.25 - 10> 0.998
Indeno[1,2,3-cd]pyrene1 - 20> 0.996
Dibenz[a,h]anthracene0.5 - 10> 0.997

The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. The Method Quantification Limit (MQL), or Limit of Quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

The determination of MDLs and MQLs is a critical component of method validation. These limits are influenced by the sample matrix, the instrumentation used, and the efficiency of the sample preparation process. For the analysis of PAHs like Dibenzo[b,j]fluoranthene in various matrices such as soil, water, or food products, MQLs are often in the range of 0.1 to 5.0 µg/kg. thomassci.com The use of SIDA with this compound contributes to achieving low detection limits by minimizing background noise and compensating for matrix interferences that could otherwise obscure the analyte signal at trace levels.

Table 2: Typical Method Detection and Quantification Limits for PAHs This table provides examples of achievable detection and quantification limits for selected PAHs in environmental and food matrices, representative of methods where this compound would be an appropriate internal standard.

AnalyteMatrixTypical MDL (µg/kg)Typical MQL (µg/kg)
Benzo[b]fluorantheneFish Tissue0.150.15
Benzo[j]fluorantheneCosmetics-0.2
Benzo[k]fluorantheneFish Tissue0.150.15
Benzo[a]pyreneHome Meal Products0.040.12
Indeno[1,2,3-cd]pyrenePlant Leaves0.72.8
Dibenz[a,h]anthraceneMineral Water0.050.17

Quality control (QC) and quality assurance (QA) are essential to ensure the reliability and validity of analytical data. The use of this compound is integral to monitoring and maintaining data quality.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For PAH analysis, intraday and interday precision values are commonly expected to be below 15%. sigmaaldrich.comavantorsciences.com

Accuracy describes the closeness of a measured value to the true or accepted value. In SIDA, accuracy is primarily ensured by the internal standard's ability to correct for losses. It is often evaluated by analyzing certified reference materials (CRMs) or by calculating the recovery of the analyte in spiked matrix samples. Acceptable recovery ranges are typically set between 70% and 130%. avantorsciences.com

Repeatability is the precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.

Reproducibility is the precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.

By incorporating this compound into the analytical workflow, laboratories can continuously monitor these parameters, ensuring that the method performs consistently over time and produces defensible, high-quality data.

High-Performance Liquid Chromatography (HPLC) Based Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of PAHs. The choice of column chemistry is paramount for achieving the necessary resolution, particularly for complex mixtures containing numerous structural isomers like Dibenzo[b,j]fluoranthene.

The separation of PAHs, which are nonpolar compounds, is typically achieved using reversed-phase HPLC. The stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, commonly acetonitrile (B52724) and water. Several types of column chemistries are employed to optimize the separation of these challenging analytes.

Polymerically Bonded C18 Columns: Standard C18 (octadecyl) columns are widely used, but for PAHs, specialized phases are often required. Polymerically bonded C18 phases are designed to provide enhanced shape selectivity. elementlabsolutions.com This is crucial for separating planar PAH isomers, as the polymeric bonding creates a stationary phase architecture that can better differentiate between the subtle structural differences of compounds like Benzo[b]fluoranthene, Benzo[k]fluoranthene, and Benzo[j]fluoranthene. elementlabsolutions.comseparationmethods.com Many commercially available "PAH specific" columns utilize this type of chemistry. avantorsciences.comphenomenex.com

Superficially Porous Particle (SPP) / Core-Shell Columns: These columns contain particles with a solid, non-porous core and a thin, porous outer shell where the stationary phase is bonded. This design reduces the diffusion path for analytes, leading to very high separation efficiencies and allowing for faster analyses at lower backpressures compared to traditional fully porous particle columns. sigmaaldrich.com SPP columns with specialized PAH C18 phases combine high efficiency with the shape selectivity needed for complex PAH mixtures.

Pentafluorophenyl (PFP) Columns: PFP phases provide an alternative selectivity to traditional C18 columns. The pentafluorophenyl group offers multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions. phenomenex.comfortis-technologies.com The strong π-π interactions are particularly effective for retaining and separating aromatic compounds like PAHs. This orthogonal selectivity makes PFP columns a valuable tool for separating isomers that may co-elute on C18 phases. uhplcs.comhawachhplccolumn.com

Pyrenylethyl Group Bonded Phases: Columns with pyrenylethyl groups bonded to the silica surface are specifically designed to leverage π-π interactions for separating structural isomers. The planar pyrene (B120774) ring structure of the stationary phase interacts strongly with the aromatic systems of PAH analytes, providing unique selectivity based on molecular shape and electronic structure. nacalai.com

The selection of the appropriate column chemistry depends on the specific analytical goals, such as the number of target PAHs, the required resolution for critical isomer pairs, and the desired analysis time.

Fluorescence and UV-Vis Detection Mechanisms

The detection of dibenzo[b,j]fluoranthene and other PAHs via High-Performance Liquid Chromatography (HPLC) is commonly achieved using Ultraviolet-Visible (UV-Vis) and fluorescence (FLD) detectors. mdpi.com The choice of detector is dictated by the inherent photophysical properties of these aromatic compounds.

PAHs possess aromatic structures with numerous conjugated double bonds, which allows them to exhibit strong natural fluorescence. jasco-global.com This property makes fluorescence detection exceptionally sensitive for analyzing the low concentrations typically found in environmental samples. jasco-global.comulpgc.es The mechanism involves exciting the molecule at a specific wavelength, causing it to move to a higher electronic state. As it returns to its ground state, it emits light at a longer, characteristic wavelength. This emitted light is measured by the detector.

A significant advantage of fluorescence detection is its high degree of selectivity and specificity. hplc.euscispace.com By carefully selecting the optimal excitation and emission wavelengths for a target analyte, interferences from other compounds in a complex matrix can be minimized. scispace.comresearchgate.net For mixtures containing multiple PAHs, programmable fluorescence detectors can switch between different wavelength combinations during a single chromatographic run, ensuring optimal sensitivity for each eluting compound. thermofisher.com In contrast, UV-Vis detection is based on the principle of light absorption by the analyte. While less sensitive than fluorescence for many PAHs, it is a valuable tool, particularly for compounds that exhibit weak or no fluorescence, such as acenaphthylene. jasco-global.comhplc.eu

The table below summarizes typical excitation and emission wavelengths used for the fluorescence detection of several priority PAHs, illustrating the principle of wavelength optimization for enhanced sensitivity.

Table 1: Programmed Fluorescence Detector Wavelengths for PAH Analysis

Time (min) Excitation (nm) Emission (nm) Target Analytes (Example)
0.00 270 330 Naphthalene, Acenaphthene, Fluorene
8.50 250 370 Phenanthrene, Anthracene
11.50 270 404 Fluoranthene, Pyrene
14.50 290 430 Benzo[a]anthracene, Chrysene
17.50 270 404 Benzo[b]fluoranthene, Benzo[k]fluoranthene
20.50 300 500 Benzo[a]pyrene, Dibenzo[a,h]anthracene

This table is illustrative of typical programmed wavelength switching in an HPLC-FLD method for PAH analysis. The exact timing and wavelengths can vary based on the specific column and chromatographic conditions used.

On-Line Solid-Phase Extraction (SPE)-HPLC Coupling for Trace Analysis

For the analysis of trace levels of dibenzo[b,j]fluoranthene and other PAHs in complex matrices like drinking or river water, direct injection onto an HPLC system is often insufficient due to low concentrations and matrix interference. academicjournals.org On-line Solid-Phase Extraction (SPE) coupled directly with HPLC provides an automated, sensitive, and efficient solution for this analytical challenge. perlan.com.pl This technique significantly reduces sample preparation time, minimizes the use of organic solvents, and lowers the risk of sample contamination compared to traditional offline SPE or liquid-liquid extraction methods. perlan.com.pltecnofrom.com

The on-line SPE-HPLC process involves several automated steps:

Sample Loading: A measured volume of the aqueous sample, spiked with a known amount of this compound as an internal standard, is pumped through an SPE cartridge.

Enrichment: The PAHs, including the target analyte and the deuterated standard, are retained on the sorbent material of the SPE cartridge while the bulk of the sample matrix (e.g., water) is washed to waste. This step effectively pre-concentrates the analytes. academicjournals.org

Elution and Transfer: After enrichment, the valve system is switched, and the HPLC mobile phase is directed through the SPE cartridge. This elutes the trapped PAHs from the cartridge and transfers them directly onto the analytical HPLC column for separation.

Chromatographic Separation and Detection: The PAHs are separated on the analytical column and subsequently detected by a UV-Vis and/or fluorescence detector.

The use of this compound is crucial for ensuring the accuracy and reliability of this method. By comparing the detector response of the native analyte to that of the deuterated standard, analysts can correct for any analyte loss during the sample loading and elution steps, leading to highly precise quantification. dtu.dk This automated approach allows for the analysis of large sample volumes, thereby achieving extremely low detection limits required for environmental monitoring. perlan.com.pl

The effectiveness of on-line SPE-HPLC for trace analysis is demonstrated by the high recovery rates and low detection limits achieved for various PAHs.

Table 2: Performance Data for On-Line SPE-HPLC Analysis of PAHs in Water

Compound Linearity Range (µg/L) Correlation Coefficient (R²) Limit of Detection (LOD) (ng/L) Limit of Quantitation (LOQ) (ng/L)
Naphthalene 0.1–10 > 0.999 12 38
Fluoranthene 0.01–1 > 0.999 0.4 1
Benzo[b]fluoranthene 0.01–1 > 0.999 0.6 2
Benzo[k]fluoranthene 0.01–1 > 0.999 0.5 2
Benzo[a]pyrene 0.01–1 > 0.999 0.6 2
Indeno[1,2,3-cd]pyrene 0.01–1 > 0.999 0.9 3

Data adapted from a study demonstrating the sensitive and reproducible analysis of PAHs in drinking water using an automated on-line SPE method. perlan.com.pl The low limits of detection highlight the suitability of the technique for trace environmental analysis.

Research Applications and Contributions of Dibenzo B,j Fluoranthene D14

Environmental Monitoring and Contaminant Assessment Studies

In environmental monitoring, deuterated PAHs are essential for the accurate determination of their non-labeled counterparts in various matrices. The isotopic dilution technique, where a known amount of a deuterated standard is added to a sample at the beginning of the analytical process, is the gold standard for PAH quantification. This approach compensates for the loss of analytes during extraction, cleanup, and instrumental analysis, thereby improving the accuracy and precision of the results.

Analysis of PAHs in Airborne Particulate Matter

The analysis of PAHs in airborne particulate matter (PM) is crucial for assessing air quality and understanding human exposure to these pollutants. nih.govnih.gov Analytical methods typically involve the extraction of PAHs from filters followed by cleanup and analysis using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov While a variety of deuterated PAHs are used as internal standards in these studies to ensure accuracy, specific data on the use of Dibenzo[b,j]fluoranthene-d14 is not detailed in the available research. Studies often report the combined concentrations of benzo[b]fluoranthene (B1141397), benzo[j]fluoranthene, and benzo[k]fluoranthene (B33198) due to chromatographic co-elution, and the internal standards used are typically those that are commercially available and validated for these groups of isomers.

Quantification of PAHs in Water and Sediments

The quantification of PAHs in water and sediment is vital for assessing the health of aquatic ecosystems. researchgate.netnih.govnih.gov Low levels of these contaminants require sensitive and accurate analytical methods. Isotopically labeled standards are added to water and sediment samples before extraction to correct for matrix effects and analyte losses. While methods for analyzing a wide range of PAHs in these matrices are well-established, specific examples of this compound being used as an internal standard are not present in the reviewed literature. Research in this area commonly employs other deuterated high molecular weight PAHs for the quantification of dibenzofluoranthene isomers.

Investigation of PAH Levels in Soil and Contaminated Sites

Investigating PAH levels in soil is important for the assessment and remediation of contaminated sites. landrehab.orgnih.govpjoes.com The complex nature of soil matrices necessitates the use of robust analytical methods, with isotopic dilution being a key component for accurate quantification. Although numerous studies detail the analysis of PAHs in contaminated soils, none specifically mention the application of this compound as an internal standard. The focus is generally on the 16 US EPA priority PAHs, and the deuterated standards used correspond to these compounds.

Research on PAH Accumulation and Biotransformation in Plant Systems

Understanding the accumulation and biotransformation of PAHs in plants is important for assessing the risk of these contaminants entering the food chain. Studies in this area often use isotopically labeled PAHs to trace their uptake, translocation, and metabolism within plant tissues. However, the scientific literature does not provide specific instances of this compound being used for such purposes. Research on PAH biotransformation in plants has been conducted using other more common PAHs and their corresponding labeled analogues.

Food Chemistry and Safety Research

The analysis of PAHs in food is critical for ensuring food safety and protecting public health. nih.gov PAHs can form during food processing methods such as smoking, grilling, and roasting.

Determination of PAHs in Smoked and Processed Foodstuffs

Accurate determination of PAHs in smoked and processed foods is essential for regulatory compliance and consumer safety. researchgate.net Analytical methods for these complex food matrices rely heavily on the use of deuterated internal standards to achieve reliable results. While the analysis of benzo[b]fluoranthene and other high molecular weight PAHs is common in food safety studies, the specific use of this compound as an internal standard is not documented in the available research. Regulatory methods and proficiency tests often focus on a marker set of PAHs (PAH4), which includes benzo[a]pyrene, benz[a]anthracene, benzo[b]fluoranthene, and chrysene, with corresponding commercially available deuterated standards being used. europa.eu

Assessment of PAH Contamination Pathways during Food Processing

This compound and its isotopologues, such as dibenzo[a,h]anthracene-d14, serve as critical internal standards in the analytical methods used to trace and quantify polycyclic aromatic hydrocarbon (PAH) contamination in food. nih.gov Food can become contaminated with PAHs through environmental exposure or, more significantly, during processing methods like heating, drying, smoking, grilling, and roasting. nih.gove-tarjome.com The use of deuterated standards is essential for achieving accurate and reliable measurements because they mimic the chemical behavior of the target PAHs during the complex extraction and cleanup procedures from diverse food matrices. cfs.gov.hknih.gov

During analysis, a known quantity of the deuterated standard is added to a food sample at the beginning of the preparation process. cfs.gov.hk Because it has a higher mass than its non-deuterated counterpart, it can be distinguished by mass spectrometry (GC-MS). However, its chemical properties are nearly identical, meaning it experiences similar losses during extraction, cleanup, and analysis. By measuring the recovery of the deuterated standard, analysts can correct for procedural losses of the native PAHs, thereby ensuring high accuracy in the final quantification. nih.gov

This approach has been fundamental in studies investigating how different cooking methods and conditions affect PAH levels. For instance, research has shown that the type of heat source, duration of grilling, and fat content of the food can all significantly influence the formation of PAHs. nih.gov The use of internal standards like dibenzo[a,h]anthracene-d14 allows researchers to build reliable data on contamination pathways, which in turn informs guidance for both industrial food production and domestic cooking practices to minimize consumer exposure. nih.gove-tarjome.com

Consumer Product Analysis and Regulatory Compliance Studies

This compound and its isomers are indispensable tools for testing PAH content in plastics and rubber materials to ensure compliance with international safety regulations like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation. satra.commeasurlabs.com PAHs are not intentionally added to these materials but can be present as impurities in raw materials, particularly in carbon black (a common pigment in black rubber and plastics) and in extender oils used to soften the materials. satra.com

Regulatory frameworks restrict the content of several carcinogenic PAHs in consumer products that come into prolonged contact with the skin, such as tool grips, toys, and textiles. satra.comnih.gov To enforce these limits, standardized testing methods are required. The German AfPS GS 2019:01 PAK method, for example, is a widely recognized standard for analyzing PAHs in consumer products and relies on gas chromatography-mass spectrometry (GC-MS). nih.gov

In these analytical procedures, deuterated PAHs are used as internal standards. The isotope dilution technique, which employs these standards, is considered a high-quality measurement method because it effectively compensates for matrix interferences that are common in complex polymer samples. mas-tp.com Adding a deuterated standard at the start of the sample preparation (which often involves dissolving the material in a solvent like toluene (B28343) or hexane) allows for precise quantification of the regulated PAHs, even at the low concentration limits (e.g., mg/kg) set by regulations. mas-tp.comresearchgate.net This ensures that products placed on the market are safe and compliant.

Table 1: Regulated PAHs in Consumer Products under REACH Annex XVII

Compound Name Status
Benzo[a]pyrene Regulated
Benzo[e]pyrene Regulated
Benzo[a]anthracene Regulated
Chrysene Regulated
Benzo[b]fluoranthene Regulated
Benzo[j]fluoranthene Regulated
Benzo[k]fluoranthene Regulated
Dibenzo[a,h]anthracene Regulated

This table is interactive and can be sorted by column. Source: satra.comnih.gov

The analysis of PAHs in cosmetics is a critical safety assessment, as these products are applied directly to the skin. This compound and related deuterated compounds are used as internal standards to ensure the accuracy of these sensitive analyses. nih.govnih.gov PAHs can be introduced into cosmetic products as impurities from raw materials of petroleum origin, such as mineral oils and waxes. unimi.it

Regulations like the EU Cosmetic Regulation (EC) No. 1223/2009 prohibit certain carcinogenic PAHs in cosmetic products. nih.gov Analytical methods, typically using GC-MS/MS, are developed to detect and quantify these prohibited substances at very low levels. nih.govnih.gov A significant challenge in analyzing cosmetics is the complexity of the sample matrix (e.g., lipsticks, lotions), which can interfere with the measurement and cause what is known as a "matrix enhancement effect." nih.govnih.gov

The use of a deuterated internal standard is crucial for compensating for these matrix effects. nih.govnih.gov By adding the standard to the sample before extraction, analysts can accurately correct for variations in signal response caused by the matrix. A study on the determination of 18 PAHs in 73 cosmetic samples, including lipsticks, successfully used this technique. The method achieved high sensitivity with limits of quantification in the range of 0.05–0.2 mg/kg and excellent recovery rates (87.40% to 120.44%), demonstrating the effectiveness of using deuterated standards for reliable regulatory testing. nih.govnih.gov

Table 2: Performance of a Validated GC-MS/MS Method for PAH Analysis in Cosmetics Using a Deuterated Internal Standard

Parameter Result
Number of PAHs Analyzed 18
Linearity (Correlation Coefficient, r) > 0.996
Recovery Rate 87.40% - 120.44%
Coefficient of Variation (CV) < 12.32%
Limit of Quantification (LOQ) 0.05–0.2 mg/kg

This table is interactive and can be sorted by column. Source: nih.govnih.gov

The use of this compound and other stable, isotopically labeled PAHs has been a cornerstone in the development and validation of robust and reliable regulatory methods for PAH analysis across various fields. nih.govnih.gov Regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) establish maximum permissible levels for certain PAHs in food, consumer goods, and environmental samples. nih.govnih.gov To enforce these regulations, standardized, validated analytical methods are essential.

Stable isotope dilution analysis using deuterated standards is considered a gold-standard technique, providing high selectivity and accuracy. nih.gov This precision is vital for method validation, a process that confirms an analytical procedure is fit for its intended purpose. Validation involves assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. nih.gov The use of deuterated internal standards helps ensure these parameters meet the stringent requirements of regulatory bodies. researchgate.neteuropa.eu

Furthermore, these standards are crucial for the creation of certified reference materials (CRMs). nih.gov CRMs are materials with a known, certified concentration of specific analytes, and they are used by laboratories to calibrate equipment and verify the accuracy of their own measurements. The development of a CRM for PAHs in a rubber toy, for instance, relied on isotope dilution mass spectrometry to assign the certified values for 14 PAHs, thereby providing a benchmark for quality control in labs across the industry. nih.gov This contribution is fundamental to achieving harmonized and reliable enforcement of PAH regulations globally.

Isotopic Tracing and Source Apportionment Methodologies

Differentiation of Polycyclic Aromatic Hydrocarbon Sources (Pyrogenic vs. Petrogenic)

Polycyclic Aromatic Hydrocarbons (PAHs) in the environment originate from two primary types of sources: pyrogenic and petrogenic. Petrogenic PAHs are derived from the slow geological formation of petroleum and are characteristic of crude oil and its refined products. Pyrogenic PAHs, on the other hand, are formed during the incomplete combustion of organic materials, such as in industrial processes, vehicle emissions, and the burning of wood and coal.

Distinguishing between these sources is a fundamental aspect of environmental assessment and remediation. While molecular diagnostic ratios of different PAHs are commonly used, this method can be limited by weathering and the mixing of sources.

Isotopic signatures provide a more robust method for source differentiation. The stable carbon (¹³C/¹²C) and hydrogen (²H/¹H) isotopic compositions of PAHs are determined by the isotopic composition of the source material and the kinetic isotope effects that occur during their formation. Generally, PAHs from different sources will exhibit distinct isotopic fingerprints. For instance, PAHs derived from the combustion of C3 plants (the majority of terrestrial vegetation) will have a different isotopic signature than those from C4 plants or from petroleum, which is derived from ancient marine or terrestrial organic matter.

Deuterated standards, such as Dibenzo[b,j]fluoranthene-d14, are essential in the analytical process to ensure the accurate quantification of individual PAHs, which is a prerequisite for the correct interpretation of diagnostic ratios and for the application of more advanced source apportionment models.

Application in Environmental Forensics Investigations for Contaminant Origin Identification

Environmental forensics utilizes scientific methods to identify the source, age, and migration pathways of environmental contaminants, often in a legal context. In cases of PAH contamination, identifying the responsible party is crucial for liability and remediation efforts. The chemical fingerprinting of PAH profiles is a common forensic tool. However, as contaminants weather and degrade in the environment, their chemical composition can change, complicating source identification.

Isotope analysis offers a more stable and reliable line of evidence. The isotopic signatures of PAHs are generally not significantly altered by environmental degradation processes. This conservative nature makes them excellent tracers for determining the origin of contamination even in aged samples.

In a forensic investigation, samples from the contaminated site are analyzed for their PAH concentrations and their compound-specific isotopic compositions. These "fingerprints" are then compared to the profiles of potential source materials, such as crude oil from a nearby pipeline, ash from an industrial incinerator, or runoff from a creosote-treated railway. The use of deuterated internal standards like this compound during the analysis is critical for achieving the high level of accuracy and precision required for legal proceedings. These standards help to correct for variations in instrument response and sample matrix effects, ensuring that the determined isotopic ratios are a true reflection of the sample.

Compound-Specific Isotope Analysis (CSIA) of PAHs (δ²H and δ¹³C)

Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures the stable isotope ratios of individual compounds within a mixture. For PAHs, CSIA of carbon (δ¹³C) and hydrogen (δ²H) provides powerful, multi-dimensional data for source apportionment and for studying the mechanisms of degradation.

The primary instrument used for CSIA of PAHs is a gas chromatograph (GC) coupled to an isotope ratio mass spectrometer (IRMS) via a combustion or pyrolysis interface.

For δ¹³C analysis, the sample extract is injected into the GC, where individual PAHs are separated based on their volatility and interaction with the chromatographic column. As each compound elutes from the GC, it passes into a high-temperature combustion reactor (typically a ceramic tube containing copper oxide) where it is quantitatively converted to carbon dioxide (CO₂) and water. The water is removed, and the purified CO₂ is introduced into the IRMS. The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂, from which the δ¹³C value of the original PAH is calculated.

For δ²H analysis, the process is similar, but the eluting PAH is passed through a high-temperature pyrolysis reactor (a ceramic tube, often containing chromium) in the absence of oxygen. This process converts the hydrogen in the PAH to hydrogen gas (H₂). The H₂ is then introduced into the IRMS, which measures the ratio of ²H¹H to ¹H₂, allowing for the determination of the δ²H value.

Isotopically labeled standards, such as this compound, play a crucial role in ensuring the accuracy and reliability of CSIA data. Their primary function is as internal standards for quantification and as a check on the analytical process. In the context of CSIA calibration, their role is multifaceted.

While the final isotopic values are calibrated against internationally recognized reference materials (e.g., V-PDB for carbon, V-SMOW for hydrogen), deuterated standards are co-injected with samples to monitor and correct for any instrumental drift or fractionation that may occur during the analysis. Because deuterated standards have nearly identical chemical and physical properties to their native counterparts, they experience similar effects during sample preparation and analysis. By monitoring the response of the deuterated standard, analysts can ensure the consistency and accuracy of the measurements for the target analytes.

The table below illustrates how a deuterated internal standard can be used to ensure consistent quantification, which is a prerequisite for accurate isotopic analysis.

Calibration LevelNative Analyte Concentration (ng/mL)Deuterated Standard Concentration (ng/mL)Native Analyte Response (Peak Area)Deuterated Standard Response (Peak Area)Response Ratio (Native/Standard)
115010,500510,0000.021
255052,000505,0000.103
31050103,000498,0000.207
45050515,000502,0001.026
5100501,020,000495,0002.061

This interactive data table demonstrates the linear relationship between the concentration ratio and the response ratio, which is fundamental for accurate quantification using an internal standard.

The interpretation of δ¹³C and δ²H values from CSIA provides detailed insights into the origin and transformation of PAHs. Different sources of PAHs often have distinct isotopic signatures. For example, PAHs from coal tar are typically more enriched in ¹³C than those from petroleum. By plotting the δ¹³C values of multiple PAHs from a contaminated sample, a characteristic isotopic pattern emerges, which can be compared to the patterns of potential sources.

The following table provides hypothetical, yet representative, δ¹³C and δ²H values for a selection of PAHs from different sources.

PAH CompoundSourceδ¹³C (‰ vs V-PDB)δ²H (‰ vs V-SMOW)
PhenanthreneCoal Tar-23.5-65
PhenanthreneCrude Oil-28.0-120
PhenanthreneWood Combustion-26.5-90
Pyrene (B120774)Coal Tar-23.0-60
PyreneCrude Oil-27.5-115
PyreneWood Combustion-26.0-85
Benzo[a]pyreneCoal Tar-22.5-55
Benzo[a]pyreneCrude Oil-27.0-110
Benzo[a]pyreneWood Combustion-25.5-80
Dibenzo[a,h]anthraceneCoal Tar-22.0-50
Dibenzo[a,h]anthraceneCrude Oil-26.5-105
Dibenzo[a,h]anthraceneWood Combustion-25.0-75

This interactive data table illustrates how different sources of PAHs can be distinguished based on their unique stable isotope signatures.

Furthermore, when PAHs undergo degradation, microbial or abiotic, the reactions often exhibit kinetic isotope effects. This means that molecules containing the lighter isotopes (¹²C and ¹H) react slightly faster than those with the heavier isotopes (¹³C and ²H). As a result, the remaining, undegraded pool of the PAH becomes progressively enriched in the heavier isotopes. By measuring the isotopic composition of a PAH along a contaminant plume, the extent of natural attenuation can be quantified.

Q & A

Q. What are the common synthetic routes for preparing isotopically labeled dibenzofluoranthenes like Dibenzo[b,j]fluoranthene-d14?

this compound is typically synthesized via multi-step organic reactions involving deuterium labeling. A standard approach includes Friedel-Crafts alkylation or cyclization reactions using deuterated precursors (e.g., D₂O or deuterated solvents) to ensure isotopic purity. For example, similar dibenzofluoranthene isomers have been synthesized via oxidative dehydrogenation of dihydro precursors, though low yields (e.g., <20%) are common due to π-electron deficiency in intermediates . Characterization often involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry and bond angles, critical for confirming isomer-specific configurations (e.g., C–H bond lengths in fluoranthene derivatives) .
  • Fluorescence spectroscopy : Used to study electronic transitions, particularly at cryogenic temperatures (77 K or 4.2 K), where dibenzofluoranthenes exhibit strong fluorescence .
  • High-resolution mass spectrometry (HRMS) : Essential for verifying isotopic purity (e.g., distinguishing this compound from non-deuterated analogs) .

Q. How do chromatographic methods resolve dibenzofluoranthene isomers in complex matrices?

Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) is preferred. Challenges arise due to co-elution of isomers like dibenzo[a,i]pyrene and dibenzo[a,h]pyrene. Optimized methods use gradient elution with C18 columns and acetonitrile/water mobile phases, achieving baseline separation for most isomers except structurally similar pairs (e.g., benzo[j]fluoranthene and benzo[k]fluoranthene) .

Advanced Research Questions

Q. What experimental and computational strategies address low yields in dibenzofluoranthene synthesis?

Low yields (e.g., 5–20%) in oxidative dehydrogenation reactions are attributed to electron-deficient intermediates. Strategies include:

  • Temperature optimization : Higher temperatures (e.g., 200–250°C) improve reaction kinetics but risk decomposition .
  • DFT calculations : Predict HOMO/LUMO distributions to identify reactive sites. For example, π-deficient systems like this compound show minimal electron density at critical double bonds, necessitating catalyst screening (e.g., Pd/C or SeO₂) .
  • Deuterium isotope effects : Monitor kinetic isotope effects (KIEs) to optimize deuterium retention during synthesis .

Q. How do structural variations in dibenzofluoranthenes influence fluorescence properties?

Fluorescence intensity and wavelength depend on molecular symmetry and substituents. For instance:

  • Dibenzo[a,j]fluoranthene exhibits weak fluorescence at 77 K due to non-planar distortions, whereas dibenzo[a,l]fluoranthene shows strong emission .
  • Deuterated analogs (e.g., this compound) may exhibit redshifted emission due to altered vibrational modes .

Q. What challenges arise in quantifying dibenzofluoranthenes in environmental samples, and how are they mitigated?

Key issues include:

  • Matrix interference : Co-eluting PAHs (e.g., chrysene and benz[a]anthracene) complicate quantification. Solutions involve using isotope dilution mass spectrometry (IDMS) with deuterated internal standards .
  • Recovery variability : For example, dibenzo[a,l]pyrene shows 93% recovery at low concentrations but 69% at higher levels due to adsorption losses. Automated µSPE clean-up protocols improve reproducibility .

Q. How can computational modeling predict dibenzofluoranthene interactions with biological targets?

Molecular docking (e.g., using DockingServer) and pharmacophore modeling assess binding to proteins like androgen receptors or 5α-reductase. For this compound, parameters include:

  • Lipophilicity (LogP) : Influences membrane permeability, calculated via SwissADME .
  • Toxicity profiles : Predicted using QSAR models (e.g., GUSAR) to evaluate mutagenic potential .

Methodological Considerations

Q. How are crystallographic data validated for dibenzofluoranthene derivatives?

Validation steps include:

  • Flack parameter analysis : Confirms absolute structure (e.g., Flack parameter = 0.02 for 14-(4-chlorophenyl)-14H-dibenzo[a,j]xanthene) .
  • R-factor refinement : R1 values < 0.05 ensure data reliability (e.g., R1 = 0.043 in C27H17ClO structures) .

Q. What are the best practices for handling deuterated PAHs in air-sensitive reactions?

  • Use Schlenk lines or gloveboxes under inert gas (N₂/Ar).
  • Store deuterated compounds in amber vials at −20°C to prevent isotopic exchange .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.